

N,N,N',N'-Tetraethylenediamine (TEEDA) in Metal Catalysis: Application Notes and Protocols

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Compound of Interest

Compound Name:	<i>N,N,N',N'-Tetraethylenediamine</i>
Cat. No.:	B1294323

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Introduction

N,N,N',N'-Tetraethylenediamine (TEEDA) is a bidentate chelating ligand utilized in various metal-catalyzed reactions. Its two tertiary amine donor sites, connected by a flexible ethylene backbone, allow it to form stable complexes with a range of transition metals, including copper, palladium, and iron. While structurally similar to the more extensively studied **N,N,N',N'-tetramethylenediamine** (TMEDA), TEEDA's bulkier ethyl substituents can influence the steric and electronic properties of the resulting metal complexes, leading to differences in catalytic activity and selectivity.

A notable distinction in their reactivity is observed in deprotonation reactions with organolithium reagents. While TMEDA predominantly undergoes α -lithiation at a methyl group, TEEDA selectively undergoes β -lithiation, which is followed by the elimination of ethene.^[1] This inherent difference in reactivity highlights the potential for TEEDA to offer unique advantages in specific catalytic transformations.

These application notes provide an overview of the use of TEEDA as a ligand in key metal-catalyzed reactions, with detailed protocols adapted from analogous, well-documented systems using its close relative, TMEDA. The provided data for TMEDA-based systems can serve as a valuable benchmark for researchers exploring the catalytic potential of TEEDA.

Application Note 1: Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)

Overview: Copper-catalyzed Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with controlled molecular weights and narrow polydispersity. The catalytic system typically consists of a copper(I) halide complexed with a nitrogen-based ligand. The ligand plays a crucial role in solubilizing the copper species and tuning the redox potential of the Cu(I)/Cu(II) couple, which governs the polymerization equilibrium. Multidentate amines, such as TEEDA and TMEDA, are effective ligands for this transformation.^[2] While specific data for TEEDA in ATRP is limited, the performance of the Cu/TMEDA system provides a strong benchmark.

Experimental Protocol (Adapted from a Cu/TMEDA-catalyzed ATRP of Methyl Methacrylate):

Materials:

- Methyl methacrylate (MMA), inhibitor removed
- Copper(I) bromide (CuBr)
- **N,N,N',N'-Tetraethylethylenediamine** (TEEDA)
- Ethyl 2-bromoisobutyrate (EBiB)
- Anisole (solvent)

Procedure:

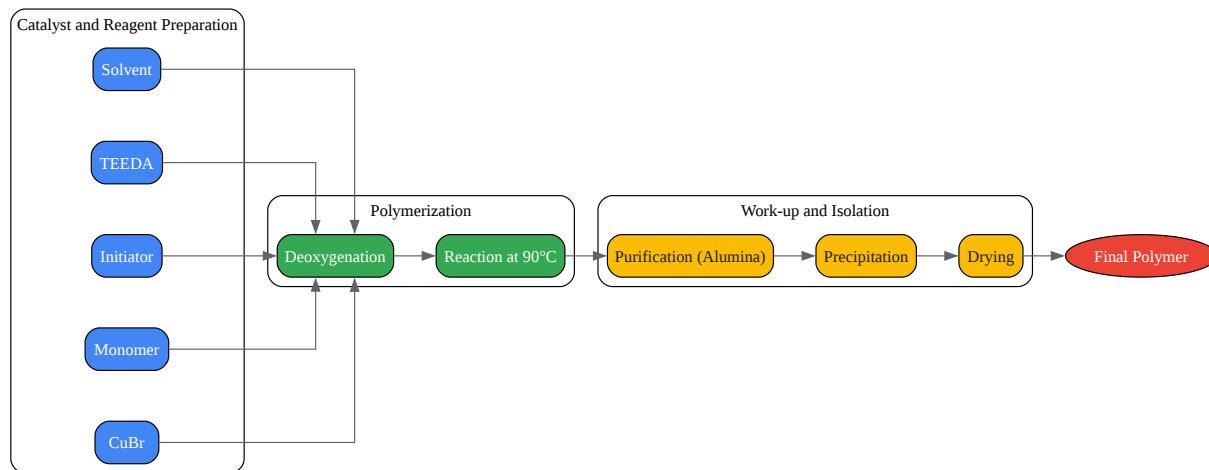
- To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (0.143 g, 1.0 mmol).
- Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
- In a separate, dry flask, prepare a solution of MMA (10.0 g, 100 mmol), EBiB (0.195 g, 1.0 mmol), and TEEDA (0.344 g, 2.0 mmol) in anisole (10 mL).
- Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen for 30 minutes.

- Using a nitrogen-purged syringe, transfer the deoxygenated solution to the Schlenk flask containing CuBr.
- Place the flask in a preheated oil bath at 90 °C and stir.
- Samples can be taken periodically via a degassed syringe to monitor conversion (by GC or NMR) and molecular weight (by SEC).
- After the desired conversion is reached, cool the reaction mixture to room temperature, open the flask to air, and dilute with THF.
- Pass the solution through a short column of neutral alumina to remove the copper catalyst.
- Precipitate the polymer by adding the filtered solution to a large excess of methanol.
- Collect the polymer by filtration and dry under vacuum.

Quantitative Data for a Representative Cu/TMEDA-Catalyzed ATRP of Styrene and Methyl Acrylate:[2]

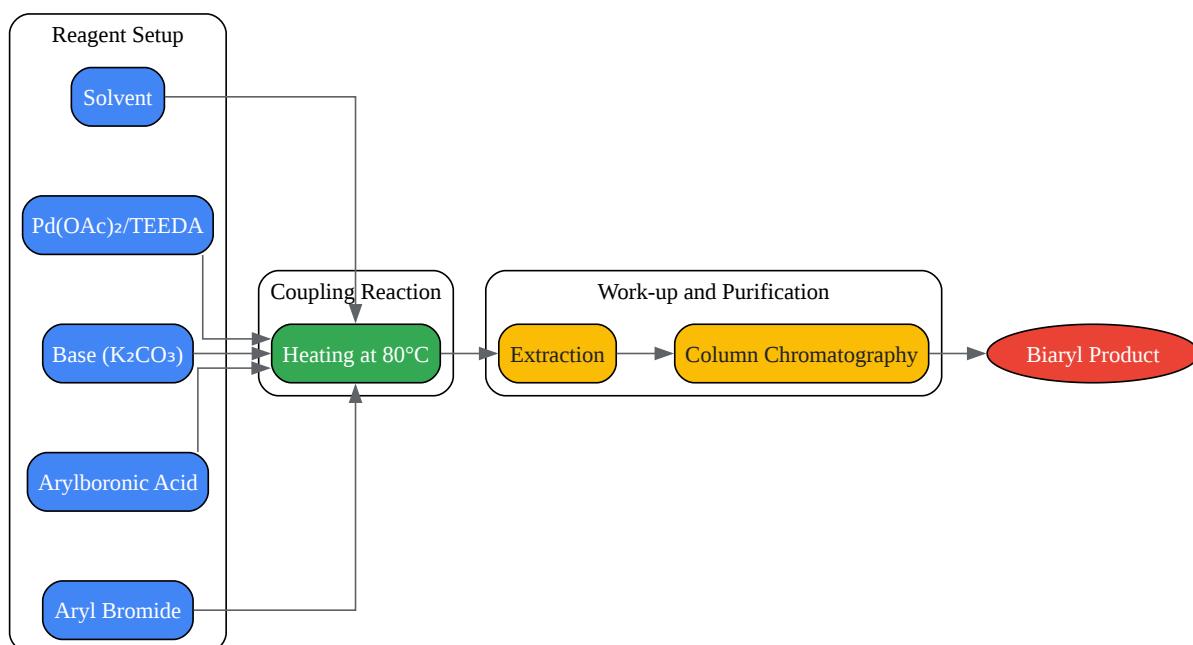
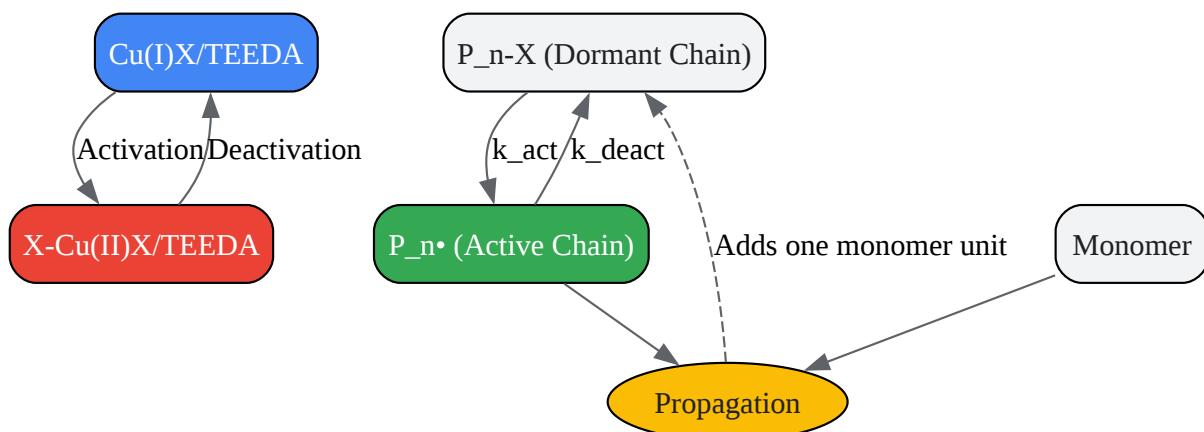
Monomer	Ligand	Time (h)	Conversion (%)	M_n (Theoretical)	M_n (Experimental)	M_w/M_n
Styrene	TMEDA	4.5	95	9,900	9,400	1.45
Methyl Acrylate	TMEDA	4.5	98	9,400	9,200	1.30

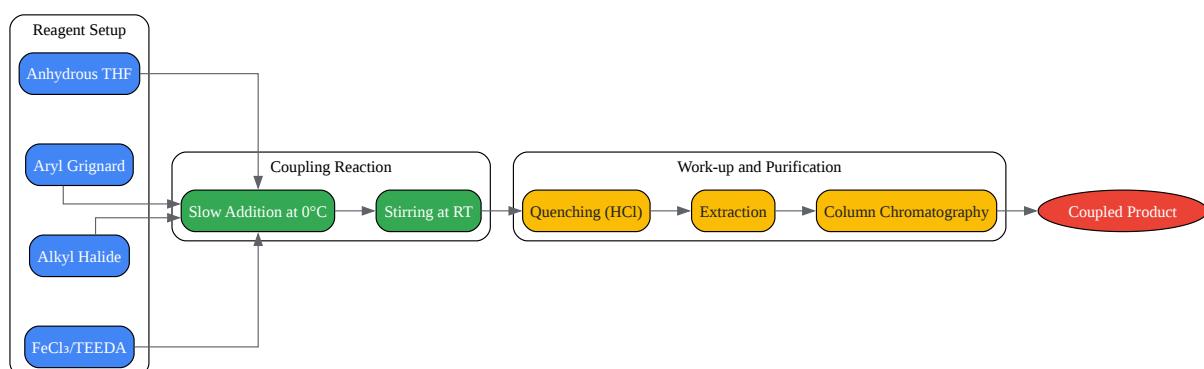
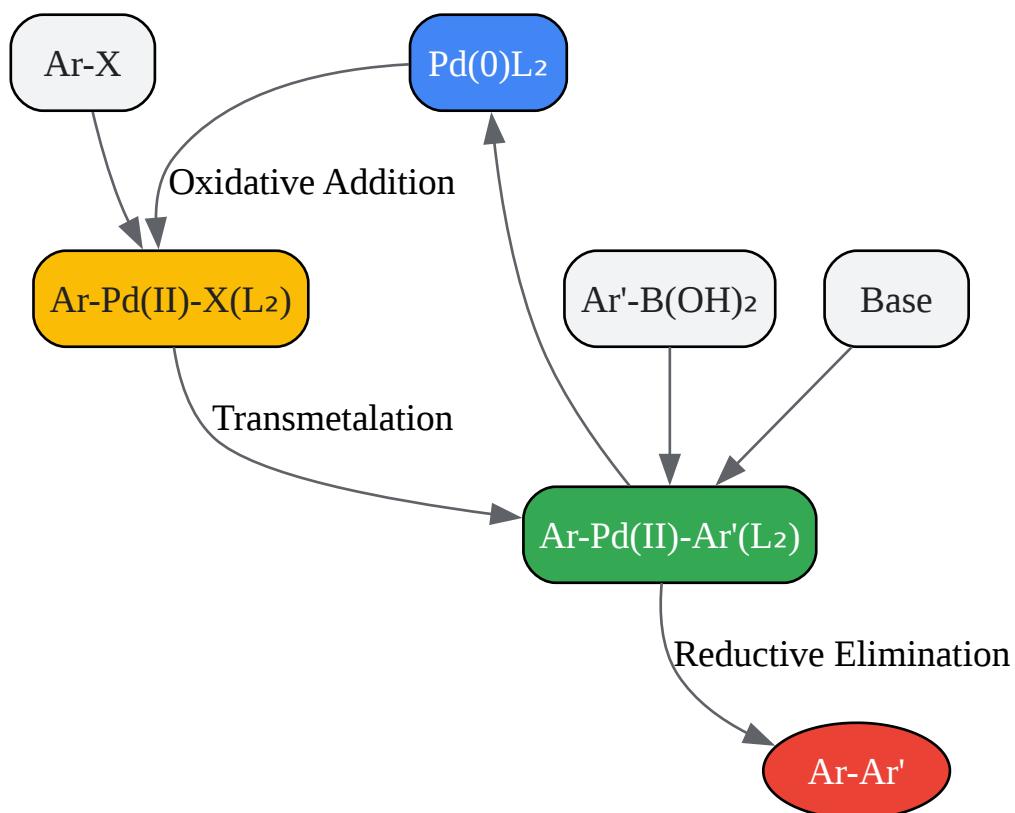
Diagrams:

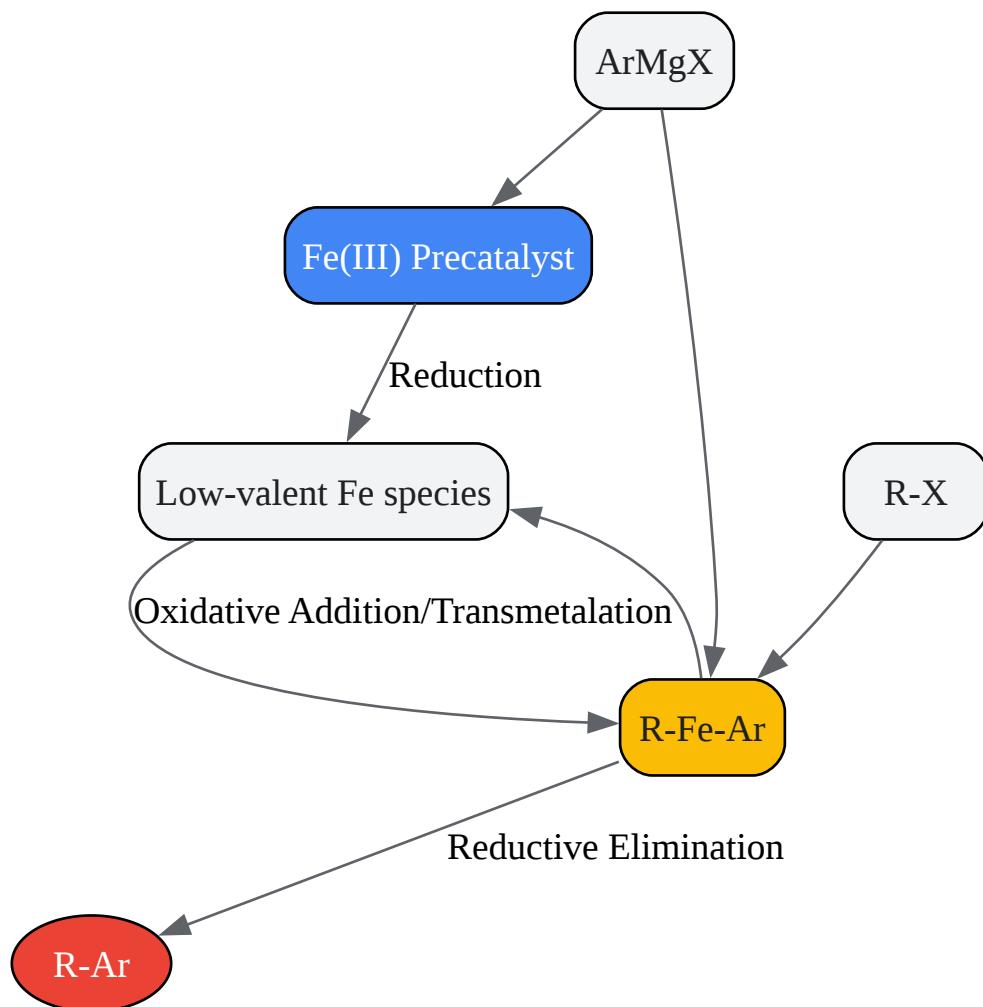


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Figure 1: Experimental workflow for Cu/TEEDA-catalyzed ATRP.







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References

- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
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